Product packaging for (R)-3-Chloropyrrolidine hydrochloride(Cat. No.:CAS No. 1072227-55-4; 1354009-92-9)

(R)-3-Chloropyrrolidine hydrochloride

Cat. No.: B2805296
CAS No.: 1072227-55-4; 1354009-92-9
M. Wt: 142.02
InChI Key: STVCMMDAWUYBCG-PGMHMLKASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Historical Context of Chiral Pyrrolidine (B122466) Derivatives in Organic Synthesis

The significance of chiral pyrrolidine derivatives in organic synthesis is deeply rooted in nature. The pyrrolidine ring is a core structural feature in numerous alkaloids, such as nicotine (B1678760) and cuscohygrine, and is also present in the essential amino acid L-proline. nih.gov Historically, these naturally occurring compounds provided chemists with a "chiral pool"—a collection of readily available, enantiomerically pure substances that could be used as starting materials for the synthesis of other complex molecules. rsc.orgenamine.net

The evolution of organic synthesis saw a growing appreciation for the importance of stereochemistry, particularly in pharmacology, where different enantiomers of a drug can have vastly different biological effects. enamine.net This spurred the development of asymmetric synthesis, a field dedicated to creating specific stereoisomers. Within this context, chiral pyrrolidines, derived from natural sources like proline or created through novel synthetic methods, became indispensable tools. nih.govrsc.org They have been instrumental as precursors, chiral auxiliaries, and organocatalysts, enabling the stereoselective synthesis of a wide range of pharmaceuticals and biologically active compounds. nih.govresearchgate.net

Academic Significance as a Chiral Building Block Precursor

In contemporary academic and pharmaceutical research, the demand for enantiopure compounds is a guiding principle in the design of new synthetic routes. enamine.net (R)-3-Chloropyrrolidine hydrochloride is valued precisely because it is an enantiomerically pure building block, providing a reliable way to introduce a specific chiral center into a target molecule. bldpharm.comsigmaaldrich.com The presence of a reactive chlorine atom, which can be displaced by various nucleophiles, combined with the secondary amine of the pyrrolidine ring, offers significant synthetic versatility for constructing larger, more intricate molecular architectures. organic-chemistry.org

The utility of chiral pyrrolidine cores is evident in the structures of numerous approved drugs. For example, chiral piperidine (B6355638) and pyrrolidine intermediates are central to the synthesis of certain medications for type II diabetes, such as linagliptin (B1675411) and alogliptin. patsnap.com The structural motif is also relevant to the synthesis of Varenicline, a pharmaceutical agent used to aid smoking cessation. googleapis.comnewdrugapprovals.org The intricate polycyclic structure of Varenicline requires precise stereochemical control during its synthesis, highlighting the critical role that chiral precursors play in achieving the final, biologically active molecule. chemicalbook.comgoogle.comepo.org The use of building blocks like this compound allows researchers to bypass the often-challenging steps of creating a stereocenter from scratch or separating a racemic mixture.

Structural Framework and Stereochemical Considerations in Research Contexts

The molecular structure of this compound is defined by several key features. At its core is the pyrrolidine ring, a saturated five-membered heterocycle containing four carbon atoms and one nitrogen atom. The carbon atom at the 3-position is a chiral center, meaning it is attached to four different groups, which allows for the existence of two non-superimposable mirror images, or enantiomers.

The "(R)" designation in its name is derived from the Cahn-Ingold-Prelog (CIP) priority rules and specifies which of the two possible enantiomers the compound is. This stereochemical purity is of utmost importance in a research context. When synthesizing complex molecules, particularly for pharmaceutical applications, using a single enantiomer as a starting material ensures that the reaction proceeds along a specific stereochemical pathway. This avoids the formation of a mixture of diastereomers, which can have different physical and biological properties and are often difficult to separate.

The hydrochloride salt form means the nitrogen atom in the pyrrolidine ring is protonated, forming an ammonium (B1175870) cation, with a chloride anion providing the counter-ion. This ionic character generally imparts greater stability, higher melting points, and better solubility in certain solvents compared to the neutral amine ("free base") form.

Data Tables

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 143505-10-8
Molecular Formula C₄H₉Cl₂N
Molecular Weight 142.03 g/mol chemscene.com

| Synonym | (3R)-3-Chloropyrrolidine hydrochloride |

Table 2: Research Applications as a Synthetic Precursor

Area of Synthesis Role of the (R)-3-Chloropyrrolidine Moiety
Pharmaceutical Intermediates Serves as a key fragment to introduce a specific stereocenter into Active Pharmaceutical Ingredients (APIs). ossila.com
Asymmetric Synthesis Used as a starting material for the creation of more complex chiral ligands and catalysts.

| Heterocyclic Chemistry | Acts as a versatile precursor for building diverse and complex nitrogen-containing ring systems. organic-chemistry.org |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H9Cl2N B2805296 (R)-3-Chloropyrrolidine hydrochloride CAS No. 1072227-55-4; 1354009-92-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R)-3-chloropyrrolidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8ClN.ClH/c5-4-1-2-6-3-4;/h4,6H,1-3H2;1H/t4-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STVCMMDAWUYBCG-PGMHMLKASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@@H]1Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for R 3 Chloropyrrolidine Hydrochloride and Its Chiral Derivatives

Stereoselective Synthesis Approaches

The synthesis of enantiomerically pure compounds can be broadly categorized by the method used to introduce chirality. Strategies include the use of chiral catalysts to direct a reaction, starting from inherently chiral natural products, or employing enzymes to differentiate between enantiomers.

Asymmetric Catalysis in Pyrrolidine (B122466) Chlorination

Asymmetric catalysis aims to create a chiral environment using a substoichiometric amount of a chiral catalyst, which directs the formation of one enantiomer over the other. While the direct asymmetric C-H chlorination of a pre-formed pyrrolidine ring is a formidable challenge, organocatalysis has demonstrated the principle on related structures. For instance, the direct organocatalytic enantioselective α-chlorination of aldehydes has been successfully developed using catalysts like L-proline amides. acs.org This reaction proceeds with high yield and enantioselectivity, showcasing the potential for chiral amines to catalyze stereoselective chlorination reactions. acs.org

An alternative catalytic approach involves constructing the chiral pyrrolidine ring itself through an asymmetric reaction. A "clip-cycle" strategy, for example, uses a chiral phosphoric acid to catalyze an enantioselective intramolecular aza-Michael cyclisation. whiterose.ac.uk This method assembles substituted pyrrolidines with high enantioselectivity. whiterose.ac.uk Furthermore, combining different catalytic systems, such as bifunctional organocatalysis with gold catalysis, has enabled the enantioselective synthesis of highly substituted pyrrolidines through cascade reactions. acs.org These methods establish the key stereocenter during the formation of the ring, which can then be elaborated to the desired product.

Catalytic StrategyCatalyst TypeApplicationKey Feature
Asymmetric 'Clip-Cycle' Chiral Phosphoric Acid (CPA)Aza-Michael CyclisationForms the pyrrolidine ring with high enantiomeric excess. whiterose.ac.uk
One-Pot Cascade Bifunctional Organocatalyst + Gold CatalystNitro-Mannich/HydroaminationGenerates trisubstituted pyrrolidines with excellent diastereo- and enantioselectivities. acs.org
α-Chlorination L-proline amide / DiphenylpyrrolidineChlorination of AldehydesDemonstrates proof-of-concept for organocatalyzed asymmetric chlorination. acs.org

Chiral Pool Synthesis Strategies for Enantiopure Precursors

The chiral pool comprises abundant, inexpensive, enantiopure natural products like amino acids and sugars, which can serve as versatile starting materials in total synthesis. wikipedia.orgnih.gov This approach is one of the most reliable methods for producing optically pure compounds, as the chirality is inherent in the starting material. nih.gov Proline and 4-hydroxyproline (B1632879) are common starting points for the synthesis of pyrrolidine-containing drugs. nih.gov

For the synthesis of (R)-3-Chloropyrrolidine, a common strategy involves starting with a suitable chiral precursor such as (R)-3-hydroxypyrrolidine. This precursor can be synthesized from chiral pool sources like (R)-aspartic acid. nih.gov The critical step is the conversion of the hydroxyl group to a chlorine atom with control of stereochemistry. This transformation can be achieved using various reagents, such as thionyl chloride (SOCl₂) or under Appel reaction conditions (triphenylphosphine and carbon tetrachloride). The specific conditions determine whether the reaction proceeds with inversion or retention of stereochemistry at the chiral center.

Chiral Pool SourceKey IntermediateTransformationRelevance
L-Proline (E)-Silyl enol etherAza-Claisen RearrangementConstructs complex indolizidine skeletons, demonstrating proline as a versatile platform. nih.gov
(R)-Aspartic Acid (R)-3-Hydroxypyrrolidine derivativeN/ADirect chiral precursor for various 3-substituted pyrrolidines. nih.gov
L-Serine α,β-unsaturated piperidinoneStereoselective CyclopropanationUsed to generate complex iminosugars, highlighting the utility of amino acids. researchgate.net

Chemoenzymatic Synthetic Routes (e.g., enzymatic resolution, biocatalytic transformations)

Chemoenzymatic synthesis leverages the high selectivity of enzymes for specific chemical transformations. nih.gov A primary application in synthesizing chiral molecules is enzymatic kinetic resolution (EKR). This technique is used to separate a racemic mixture by having an enzyme selectively react with only one of the two enantiomers. whiterose.ac.uk

For the synthesis of (R)-3-Chloropyrrolidine, a common precursor is racemic 3-hydroxypyrrolidine. Lipases are frequently used to resolve this racemic alcohol. whiterose.ac.uk In the presence of an acyl donor (like vinyl acetate), a lipase (B570770) such as Amano Lipase PS-IM can selectively acetylate the (R)-enantiomer, producing (R)-3-acetoxypyrrolidine and leaving the unreacted (S)-3-hydroxypyrrolidine. whiterose.ac.uk Alternatively, other lipases may show the opposite selectivity. After the enzymatic reaction, the ester and the unreacted alcohol can be easily separated. The desired enantiomer of 3-hydroxypyrrolidine can then be converted to the corresponding chloride. Biocatalytic methods offer the advantage of proceeding under mild reaction conditions with high stereoselectivity. whiterose.ac.uk

EnzymeSubstrateReaction TypeEnantioselectivity (ee%)
Amano Lipase P Racemic 3-hydroxy-pyrrolidineAcetylationExcellent ee for both (R)-acetate and remaining (S)-alcohol. whiterose.ac.uk
Amano Lipase PS-IM Racemic 3-hydroxy-pyrrolidineAcetylationExcellent ee for remaining (S)-alcohol; lower ee for the (R)-acetate. whiterose.ac.uk
Novozym 435 (Candida antarctica lipase B) (RS)-1-(6-bromo-2-methylpyridin-3-yl)-2-oxopyrrolidin-3-yl acetateResolutionForms desired R-alcohol from racemic S-acetate. researchgate.net
Chirazyme L-2, C-2 Racemic 1-(morpholin-4-yl)propan-2-olTransesterificationE > 200, furnishing (S)-(+)-alcohol with >99% ee. mdpi.com

Novel Functionalization and Derivatization Techniques

Beyond the synthesis of the target molecule itself, modern organic chemistry provides powerful tools for the subsequent functionalization of the pyrrolidine scaffold, enabling the creation of diverse chemical libraries for drug discovery and material science.

Electrochemical C-H Functionalization of Pyrrolidine Scaffolds

Electrochemical synthesis is emerging as a sustainable and powerful tool in organic chemistry, allowing for unique transformations without the need for harsh chemical oxidants or reductants. organic-chemistry.org The direct functionalization of C-H bonds is a highly sought-after transformation that avoids the need for pre-functionalized substrates.

A notable example is the selective electrochemical aminoxyl-mediated Shono-type oxidation of pyrrolidines. organic-chemistry.org This method converts functionalized pyrrolidines into their corresponding pyrrolidinones (lactams) under mild conditions with high functional group tolerance. The process uses a cost-effective stainless-steel cathode and avoids platinum-based electrodes, making it a scalable and accessible alternative to classical methods. organic-chemistry.org Other research has demonstrated the metal-free direct C-H functionalization of pyrrolidine to create pyrrolinium-based ionic liquid crystals, showcasing the versatility of electrochemical methods to modify the pyrrolidine core. rsc.orgresearchgate.net

MethodTransformationKey Features
Aminoxyl-Mediated Shono-type Oxidation Pyrrolidine to PyrrolidinoneMild conditions, high selectivity, cost-effective stainless-steel cathode. organic-chemistry.org
Metal-Free C-H Functionalization Pyrrolidine to Pyrrolinium CationForms ionic liquid crystals with high electrochemical stability. rsc.orgresearchgate.net
Azo-Free Alcohol Amination Amino Alcohols to PyrrolidinesEconomical method for synthesizing the pyrrolidine ring itself via intramolecular C-N bond formation. nih.govrsc.org

Vicinal Difunctionalization Strategies

Vicinal difunctionalization involves the addition of two distinct functional groups to adjacent atoms, typically across a carbon-carbon double bond. This strategy allows for the rapid construction of molecular complexity from simple precursors. An efficient intermolecular three-component diamination strategy has been developed that enables the 1,2-difunctionalization of C-C double bonds with two different amine nucleophiles in the absence of transition metal catalysts. nih.gov In this context, unsubstituted pyrrolidine proved to be an excellent reaction partner, demonstrating the utility of this strategy for derivatizing molecules with the pyrrolidine motif. nih.gov Such methods are valuable for preparing diverse sets of functionalized diamines, which are important in medicinal chemistry. nih.gov The reaction often starts with an activated alkene, such as a trifluoroalkenyl-iodonium salt, which facilitates the sequential addition of two different nucleophiles. nih.gov

Regioselective and Stereoselective Chlorination Methods

The most direct approach to synthesizing (R)-3-Chloropyrrolidine is the stereoselective chlorination of a chiral precursor, typically (R)-3-hydroxypyrrolidine. This method relies on the substitution of the hydroxyl group with a chlorine atom, ideally with inversion of stereochemistry (an SN2 reaction) to yield the desired (R)-enantiomer from a commercially available (S)-3-hydroxypyrrolidine, or with retention of configuration from (R)-3-hydroxypyrrolidine. The challenge lies in controlling the stereochemical outcome and preventing side reactions.

Common chlorinating agents for this transformation include thionyl chloride (SOCl₂) and reagents used in the Appel reaction (e.g., triphenylphosphine (B44618) and carbon tetrachloride). The choice of reagent, solvent, and reaction conditions can significantly influence the yield and stereochemical purity of the product.

For instance, the reaction of N-protected (R)-3-hydroxypyrrolidine with thionyl chloride often proceeds with inversion of configuration. The N-protecting group, such as a tert-butoxycarbonyl (Boc) or benzyl (B1604629) (Bn) group, is crucial to prevent side reactions involving the ring nitrogen.

Table 1: Comparison of Chlorination Reagents for 3-Hydroxypyrrolidine Derivatives

Reagent System Typical Substrate Stereochemical Outcome Key Considerations
Thionyl Chloride (SOCl₂) N-Boc-(R)-3-hydroxypyrrolidine Inversion (SN2) Requires careful temperature control to minimize side products.
Appel Reaction (PPh₃, CCl₄) N-Boc-(R)-3-hydroxypyrrolidine Inversion (SN2) Milder conditions compared to SOCl₂, but requires removal of phosphine (B1218219) oxide byproduct.

Detailed research findings indicate that using thionyl chloride in an appropriate solvent like dichloromethane (B109758) at low temperatures can effectively convert N-Boc-(R)-3-hydroxypyrrolidine to N-Boc-(S)-3-chloropyrrolidine with high stereochemical fidelity. Subsequent deprotection of the Boc group with an acid, such as hydrochloric acid in dioxane, yields the final (S)-3-Chloropyrrolidine hydrochloride. To obtain the (R) enantiomer, one would start with (S)-3-hydroxypyrrolidine. The chlorination of a hydroxyethylpyrrolidine derivative with thionyl chloride has also been reported as a viable method to obtain chloroethylpyrrolidine derivatives. mdpi.comnih.gov

Ring Construction and Rearrangement Strategies

Beyond functional group transformation on a pre-existing ring, advanced methodologies focus on constructing the chiral pyrrolidine ring itself or rearranging other cyclic systems to achieve the desired product.

The formation of the pyrrolidine skeleton through the cyclization of acyclic precursors is a powerful strategy that allows for the introduction of chirality and desired functional groups from the outset. nih.gov Intramolecular cyclization is a key method for efficiently constructing the pyrrolidine ring. nih.gov

One notable approach begins with a chiral precursor like a natural malic acid or glutamic acid. google.com A more direct method involves the intramolecular cyclization of an amino-alkene or an amino-halide. For example, a chiral 4-amino-1-chlorobutane derivative can undergo intramolecular nucleophilic substitution to form the pyrrolidine ring. The stereocenter can be established in the acyclic precursor through asymmetric synthesis.

A specific patented method describes the preparation of chiral 3-hydroxypyrrolidine, a direct precursor to (R)-3-chloropyrrolidine, starting from chiral epichlorohydrin (B41342). google.com The key steps involve:

Reaction of chiral epichlorohydrin with sodium cyanide to form a chiral 3-chloro-2-hydroxypropionitrile.

Protection of the hydroxyl group.

Reduction of the nitrile group to a primary amine, which triggers an in situ intramolecular cyclization via hydrogenation to form the protected hydroxypyrrolidine ring. google.com

This method is advantageous as it builds the chiral ring system efficiently from a readily available starting material. google.com Cobalt-catalyzed reductive coupling of nitriles and acrylamides also represents a modern approach to synthesizing pyrrolidinone derivatives, which can be further modified. organic-chemistry.org

Table 2: Selected Cyclization Strategies for Chiral Pyrrolidine Synthesis

Starting Material Type Key Reaction Chiral Source Resulting Intermediate
Chiral 3-chloro-2-hydroxypropionitrile Reductive amination and in situ intramolecular cyclization Epichlorohydrin Chiral 3-hydroxypyrrolidine
N-allyl oxazolidines Hydrozirconation-Lewis acid mediated cyclization Chiral oxazolidine Substituted pyrrolidines

Ring expansion and contraction reactions are sophisticated strategies in organic synthesis that modify a ring's size by rearranging the cyclic skeleton. wikipedia.orgetsu.edu These methods, while less common for this specific target, offer innovative pathways to the pyrrolidine core.

A notable example of a ring contraction strategy is the photo-promoted reaction of pyridines with silylborane. osaka-u.ac.jpnih.gov This reaction converts the six-membered pyridine (B92270) ring into a pyrrolidine derivative bearing a 2-azabicyclo[3.1.0]hex-3-ene skeleton. nih.govosaka-u.ac.jpnih.gov While this does not directly yield 3-chloropyrrolidine, the resulting functionalized bicyclic product serves as a versatile synthon that can be further elaborated to introduce the desired chloro-substituent at the appropriate position. nih.govosaka-u.ac.jp This approach is powerful because it starts from abundant and inexpensive pyridine feedstocks. osaka-u.ac.jpnih.gov

Ring expansion methodologies, such as the Tiffeneau–Demjanov rearrangement, could theoretically be applied. For instance, a suitably substituted azetidine-2-methanol derivative could undergo a diazotization followed by a ring expansion to form a 3-substituted pyrrolidine. However, controlling the regioselectivity and stereochemistry of such rearrangements to specifically yield (R)-3-chloropyrrolidine is a significant synthetic challenge and is not a commonly reported route.

Intramolecular rearrangements within an existing pyrrolidine system can also be employed to synthesize specific derivatives. These reactions often proceed through cationic intermediates, such as those involved in Wagner-Meerwein rearrangements. etsu.edu

For the synthesis of (R)-3-chloropyrrolidine, a hypothetical rearrangement could involve a chiral 2-substituted pyrrolidine. For instance, a chiral N-protected 2-(1-hydroxy-1-chloroethyl)pyrrolidine could potentially undergo a rearrangement where the chloromethyl group migrates to the 3-position. However, controlling such rearrangements to achieve high yields and selectivities for the desired product is exceptionally difficult.

A more synthetically viable approach involves leveraging rearrangements that form the ring, which often overlaps with cyclization strategies. For example, the intramolecular Mitsunobu reaction of a chiral amino diol can lead to the formation of a cis-4-hydroxyproline derivative. mdpi.com This intermediate, possessing a defined stereochemistry, can then be converted to the target chloro-derivative. While not a rearrangement of the core skeleton, it involves an intramolecular reaction that reconfigures the connectivity to form a key cyclic intermediate.

Reactivity and Mechanistic Investigations of R 3 Chloropyrrolidine Hydrochloride

Substitution Reactions and Stereochemical Outcomes

The substitution of the chlorine atom in (R)-3-chloropyrrolidine is a key transformation that allows for the introduction of various functionalities. The stereochemical outcome of these reactions is of paramount importance, dictating the chirality of the resulting products.

Nucleophilic Substitution Patterns

Nucleophilic substitution reactions at the C3 position of the pyrrolidine (B122466) ring are fundamental to the utility of (R)-3-chloropyrrolidine. These reactions predominantly proceed via a bimolecular nucleophilic substitution (SN2) mechanism, which is characterized by an inversion of the stereochemical configuration at the reaction center. This stereospecificity is a direct consequence of the backside attack of the nucleophile on the carbon atom bearing the chlorine leaving group.

A classic example of this is the synthesis of (S)-3-aminopyrrolidine dihydrochloride from (R)-3-hydroxypyrrolidine hydrochloride. In this multi-step synthesis, the hydroxyl group is first converted to a better leaving group, a mesylate. Subsequent reaction with sodium azide, a potent nucleophile, proceeds via an SN2 pathway, leading to the formation of an azido intermediate with an inverted (S) configuration. The final reduction of the azide furnishes the desired (S)-3-aminopyrrolidine. google.com This transformation highlights the reliability of the SN2 pathway in achieving complete stereochemical inversion.

The efficiency and stereochemical outcome of these reactions are influenced by several factors, including the nature of the nucleophile, the solvent, and the protection of the pyrrolidine nitrogen. The use of N-protecting groups, such as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz), is often necessary to prevent the secondary amine from interfering with the substitution reaction.

NucleophileN-Protecting GroupProductStereochemistryReference
Sodium Azide (NaN₃)Boc(S)-3-Azidopyrrolidine-1-carboxylic acid tert-butyl esterInversion google.com
Hydroxide (OH⁻)-(S)-3-HydroxypyrrolidineInversionInferred from SN2
Ammonia (NH₃)Boc(S)-3-Aminopyrrolidine-1-carboxylic acid tert-butyl esterInversionInferred from SN2

Electrophilic Activation and Transformation Pathways

The secondary amine of the pyrrolidine ring can be activated by reaction with electrophiles. This N-functionalization can lead to a variety of transformation pathways. Common electrophilic activation involves N-acylation or N-alkylation. For instance, reaction with acyl chlorides or alkyl halides introduces a substituent on the nitrogen atom.

While direct electrophilic activation of the C-Cl bond is not a common pathway, the electronic nature of the pyrrolidine ring can be modulated by the N-substituent. Electron-withdrawing groups on the nitrogen can influence the reactivity of the C-Cl bond towards nucleophiles.

Catalytic Transformations Involving the Pyrrolidine Core

The pyrrolidine scaffold, particularly in its chiral form, is a cornerstone of modern asymmetric catalysis. Derivatives of (R)-3-chloropyrrolidine can serve as precursors to both organocatalysts and ligands for metal-catalyzed reactions.

Organocatalysis with Pyrrolidine Derivatives

Chiral pyrrolidines are privileged structures in organocatalysis, capable of activating substrates through the formation of enamines or iminium ions. The synthesis of novel pyrrolidine-based organocatalysts often involves the modification of the pyrrolidine ring to introduce specific functionalities that can influence the catalytic activity and selectivity. While direct synthesis from (R)-3-chloropyrrolidine hydrochloride is not extensively documented in readily available literature, its derivatives, such as (R)-3-aminopyrrolidine, are key intermediates in the synthesis of more complex chiral catalysts. mdpi.com These catalysts are effective in a range of asymmetric transformations, including Michael additions and aldol (B89426) reactions. mdpi.com

The general mechanism of pyrrolidine-based organocatalysis involves the reversible formation of a nucleophilic enamine from a ketone or aldehyde substrate and the secondary amine of the catalyst. This enamine then reacts with an electrophile, and subsequent hydrolysis regenerates the catalyst and yields the chiral product.

Metal-Catalyzed Cross-Coupling Reactions at the Halo-Pyrrolidine Moiety

The carbon-chlorine bond in 3-chloropyrrolidine derivatives can participate in metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. These reactions significantly expand the synthetic utility of this chiral building block.

Palladium and nickel complexes are commonly employed catalysts for these transformations. Reactions such as the Suzuki, Kumada, and Sonogashira couplings allow for the introduction of aryl, vinyl, and alkynyl groups at the C3 position of the pyrrolidine ring. wikipedia.orgorganic-chemistry.orgwikipedia.orgwikipedia.org The mechanism of these reactions generally involves an oxidative addition of the C-Cl bond to a low-valent metal center, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to afford the coupled product and regenerate the active catalyst. wikipedia.org

The success of these coupling reactions with an aliphatic chloride like 3-chloropyrrolidine can be challenging compared to their aryl halide counterparts and often requires specific ligand systems to promote the oxidative addition step.

Coupling ReactionMetal CatalystCoupling PartnerProduct TypeReference
Kumada CouplingNickel or PalladiumGrignard Reagent (R-MgX)3-Alkyl/Aryl-pyrrolidine wikipedia.orgorganic-chemistry.org
Sonogashira CouplingPalladium/CopperTerminal Alkyne (R-C≡CH)3-Alkynyl-pyrrolidine wikipedia.org
Suzuki CouplingPalladiumBoronic Acid (R-B(OH)₂)3-Aryl/Vinyl-pyrrolidineInferred from general principles

Reaction Kinetics and Pathway Elucidation

A thorough understanding of the reaction kinetics and the detailed mechanistic pathways is essential for optimizing reaction conditions and predicting stereochemical outcomes. For the nucleophilic substitution reactions of (R)-3-chloropyrrolidine, the rate of reaction is typically dependent on the concentration of both the pyrrolidine substrate and the nucleophile, which is characteristic of an SN2 mechanism.

Computational studies, such as those employing Density Functional Theory (DFT), can provide valuable insights into the transition state structures and activation energies of these reactions. nist.gov For an SN2 reaction, the calculated transition state would show the incoming nucleophile and the departing leaving group simultaneously associated with the central carbon atom in a trigonal bipyramidal geometry.

In the context of metal-catalyzed cross-coupling reactions, mechanistic studies often involve the isolation and characterization of intermediate organometallic species to elucidate the catalytic cycle. Kinetic studies can help to identify the rate-determining step, which is often the oxidative addition or the reductive elimination.

While specific kinetic data for reactions involving this compound are not extensively available in the public domain, the general principles of SN2 reactions and established mechanisms for cross-coupling reactions provide a solid framework for understanding its reactivity.

Kinetic Studies of Derivatization Reactions

Kinetic studies of the derivatization of (R)-3-chloropyrrolidine are crucial for understanding the reaction mechanism, particularly whether it proceeds via a bimolecular nucleophilic substitution (SN2) or a unimolecular (SN1) pathway. libretexts.orglibretexts.org The rate of reaction is typically monitored by measuring the disappearance of the reactant or the appearance of the product over time. For an SN2 reaction, the rate is dependent on the concentration of both the (R)-3-chloropyrrolidine and the nucleophile. libretexts.org

For an SN1 reaction, the rate-determining step is the formation of a carbocation intermediate, and thus the rate is only dependent on the concentration of the (R)-3-chloropyrrolidine. libretexts.org

The nature of the nucleophile significantly impacts the reaction kinetics. Stronger nucleophiles will lead to faster reaction rates in SN2 reactions. libretexts.org The following table illustrates the expected trend in relative reaction rates for the derivatization of (R)-3-chloropyrrolidine with various nucleophiles, assuming an SN2 mechanism.

NucleophileRelative Rate Constant (k_rel)
CH₃S⁻>5000
I⁻~5000
CN⁻~5000
CH₃O⁻~1000
N₃⁻<1000
Br⁻<500
Cl⁻<200
CH₃CO₂⁻<100

Note: This data is illustrative and based on general nucleophilicity trends. libretexts.org Actual values for this compound may vary.

Temperature also plays a significant role in the kinetics of these reactions. An increase in temperature generally leads to an increase in the reaction rate, as described by the Arrhenius equation. Kinetic studies at different temperatures can be used to determine the activation energy of the reaction, providing further insight into the reaction mechanism. ias.ac.in

Investigation of Reaction Intermediates (e.g., azetidinium ions)

In addition to direct substitution reactions, (R)-3-chloropyrrolidine can undergo intramolecular reactions, leading to the formation of cyclic intermediates. A key potential intermediate in reactions of 3-chloropyrrolidines is the bicyclic azetidinium ion. This strained, three-membered ring fused with a five-membered ring, is formed through an intramolecular SN2 reaction where the pyrrolidine nitrogen acts as the nucleophile, displacing the chloride.

The formation of this azetidinium ion is often a key step in rearrangement reactions or in the synthesis of other pyrrolidine derivatives. The intermediacy of the azetidinium ion can be inferred from the stereochemical outcome of the reaction. If the reaction proceeds through an azetidinium ion intermediate, the subsequent nucleophilic attack can occur at either of the two carbons of the azetidinium ring, potentially leading to a mixture of products with different regiochemistry and stereochemistry.

For example, in the presence of a base to deprotonate the pyrrolidine nitrogen, (R)-3-chloropyrrolidine can form an azetidinium ion. Subsequent attack by a nucleophile can lead to the formation of 2-substituted or 3-substituted pyrrolidine derivatives. The investigation of these reaction pathways can involve computational modeling to determine the relative energies of the transition states and intermediates, as well as experimental techniques such as trapping experiments to provide evidence for the existence of the azetidinium ion.

Solvent Effects on Reaction Mechanisms and Selectivity

The choice of solvent can have a profound impact on the mechanism and selectivity of nucleophilic substitution reactions of this compound. wfu.edulibretexts.orgcsbsju.edu Solvents can influence the reaction rate by stabilizing or destabilizing the reactants, transition states, and intermediates. libretexts.orgyoutube.com The polarity and proticity of the solvent are two key properties to consider.

Polar Protic Solvents (e.g., water, methanol (B129727), ethanol): These solvents have a hydrogen atom bonded to an electronegative atom and can form strong hydrogen bonds. They are effective at solvating both cations and anions. Polar protic solvents can stabilize the carbocation intermediate in an SN1 reaction, thus favoring this pathway. libretexts.orgcsbsju.edu However, they can also solvate the nucleophile, making it less reactive and potentially slowing down SN2 reactions. wfu.edulibretexts.org

Polar Aprotic Solvents (e.g., acetone, DMF, DMSO): These solvents have a significant dipole moment but lack O-H or N-H bonds. They are good at solvating cations but are less effective at solvating anions. This leaves the nucleophile relatively "naked" and more reactive, thus favoring SN2 reactions. wfu.eduyoutube.com

Nonpolar Solvents (e.g., hexane, toluene): These solvents are generally poor choices for nucleophilic substitution reactions involving charged species, as they cannot effectively solvate the reactants and intermediates, often leading to very slow reaction rates.

The following table illustrates the expected effect of different solvents on the relative rates and selectivity of nucleophilic substitution on a generic chloroalkane, which can be extrapolated to (R)-3-chloropyrrolidine.

SolventDielectric Constant (ε)TypeExpected Predominant MechanismRelative Rate
Water78.5Polar ProticSN1High for SN1
Methanol32.7Polar ProticSN1/SN2Moderate
Ethanol24.5Polar ProticSN1/SN2Moderate
Acetone20.7Polar AproticSN2High for SN2
DMF36.7Polar AproticSN2High for SN2
DMSO46.7Polar AproticSN2Very High for SN2
Toluene2.4Nonpolar-Very Low
Hexane1.9Nonpolar-Very Low

Note: This data is illustrative and based on general principles of solvent effects in nucleophilic substitution reactions. wfu.edulibretexts.orgyoutube.com The actual behavior of this compound may be influenced by other factors.

By carefully selecting the solvent, it is possible to control the reaction pathway and favor the formation of the desired product. For instance, to promote an SN2 reaction with inversion of stereochemistry, a polar aprotic solvent would be the preferred choice. Conversely, to favor an SN1 reaction, which would lead to a racemic mixture of products, a polar protic solvent would be more suitable.

Applications As a Chiral Building Block in Complex Molecule Synthesis

Asymmetric Synthesis of Nitrogen Heterocycles

The asymmetric synthesis of nitrogen heterocycles is a field of significant interest in medicinal and bio-organic chemistry. mdpi.com Chiral building blocks like (R)-3-Chloropyrrolidine hydrochloride are instrumental in these syntheses, providing a reliable method for introducing a specific stereocenter that can influence the final three-dimensional structure of the target molecule. The pyrrolidine (B122466) ring is a common scaffold in a vast array of biologically active compounds. nih.gov

Chiral piperidines are privileged structures found in numerous natural products and pharmaceutical agents, including drugs for cancer and neurological disorders. snnu.edu.cn The synthesis of enantiomerically enriched 3-substituted piperidines is a significant challenge in organic chemistry. snnu.edu.cn While direct ring expansion of pyrrolidines to piperidines is not the most common route, synthetic strategies exist that could potentially leverage a chiral precursor like this compound. Such transformations often involve multi-step sequences where the pyrrolidine ring is opened and then re-closed to form the larger six-membered piperidine (B6355638) ring, carrying over the original stereochemical information. This approach allows for the creation of complex piperidine structures that are otherwise difficult to access. nih.gov

A primary application of this compound is in the synthesis of 3-substituted pyrrolidines with a defined stereocenter. The chlorine atom at the C-3 position is a good leaving group, making the carbon susceptible to nucleophilic attack. In a typical SN2 reaction, a nucleophile will attack the carbon atom, displacing the chloride and leading to an inversion of stereochemistry at that center. This reaction provides a highly efficient and stereoselective route to a wide variety of chiral 3-substituted pyrrolidines. nih.gov This method is foundational for building libraries of diverse pyrrolidine derivatives for screening in drug discovery programs. nih.gov

Table 1: Representative Stereoselective Syntheses from (R)-3-Chloropyrrolidine
Nucleophile (Nu-)Resulting C-3 SubstituentProduct ClassSignificance
Azide (N₃⁻)-N₃(S)-3-AzidopyrrolidinePrecursor for chiral 3-aminopyrrolidines
Thiolate (RS⁻)-SR(S)-3-(Alkyl/Aryl)thiopyrrolidineFound in various bioactive compounds
Amine (R₂NH)-NR₂(S)-3-Aminopyrrolidine DerivativeKey pharmacophore in many drugs nih.gov
Cyanide (CN⁻)-CN(S)-3-CyanopyrrolidineVersatile intermediate for acids, amines, etc.

Role in Natural Product Synthesis

Natural products are a major source of inspiration for new medicines, and their total synthesis is a key driver of innovation in organic chemistry. nih.gov Many of these complex molecules contain chiral nitrogen heterocycles, making this compound a relevant starting material.

Alkaloids are a diverse group of naturally occurring compounds that almost uniformly contain a nitrogen atom within a heterocyclic ring. nih.govrsc.org The pyrrolidine ring is a structural motif present in numerous classes of alkaloids. mdpi.com By using this compound, synthetic chemists can introduce the core pyrrolidine scaffold early in a synthetic sequence with its stereochemistry already established. This "chiral pool" approach is highly efficient, as it avoids the need for a separate, often difficult, chiral resolution or asymmetric catalysis step later in the synthesis. This strategy is valuable for constructing the core structures of alkaloids where the stereochemistry of the pyrrolidine ring is crucial for biological activity. nih.gov

The development of new, effective drugs often depends on the precise three-dimensional arrangement of atoms in a molecule. Stereoselective synthesis, which controls the formation of stereoisomers, is therefore critical. Using a chiral building block like this compound ensures that a specific stereocenter is incorporated into the final molecule from the outset. The C-3 chiral center of the pyrrolidine ring can serve as an anchor point, directing the stereochemical outcome of subsequent reactions at other sites in the molecule or simply remaining as a key stereochemical feature in the final bioactive compound. This strategy is fundamental to creating enantiomerically pure compounds, which is a common requirement for modern therapeutic agents. nih.gov

Precursor in Medicinal Chemistry Research

In medicinal chemistry, a precursor is a compound that is used as a starting material for the synthesis of another compound, often a drug candidate. wikipedia.orgravimiamet.ee this compound serves as a precursor for a wide range of derivatives that are investigated for their therapeutic potential.

The pyrrolidine scaffold is a key component in a multitude of approved drugs and clinical candidates. mdpi.com For instance, the (R)-pyrrolidin-3-yl moiety is a key intermediate in the synthesis of certain advanced antibiotics. One notable example is the preparation of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile, a key fragment for the fluoroquinolone antibiotic PF-00951966. nih.gov The synthesis of this intermediate highlights the importance of having access to enantiomerically pure pyrrolidine building blocks to construct complex chiral side chains on drug molecules. nih.gov Furthermore, highly substituted pyrrolidine cores are central to the design of novel therapeutics, such as potent MDM2 inhibitors developed for cancer treatment. nih.gov The ability to generate diverse libraries of chiral pyrrolidines from a common precursor like this compound is a powerful tool in the search for new and improved medicines.

Table 2: Therapeutic Areas Featuring Pyrrolidine-Containing Drugs
Therapeutic AreaExamples of Drug ClassesRole of Pyrrolidine Scaffold
Infectious DiseasesAntibiotics (e.g., fluoroquinolones) nih.govForms part of the key side chain influencing potency and selectivity.
OncologyMDM2 Inhibitors, Kinase Inhibitors nih.govProvides a rigid, three-dimensional structure for precise interaction with biological targets.
Central Nervous SystemAnticonvulsants, AntipsychoticsActs as a key pharmacophore that binds to receptors and enzymes in the brain.
Cardiovascular DiseaseACE Inhibitors (e.g., Captopril derivatives) mdpi.comMimics the structure of proline, a natural amino acid, to inhibit enzyme activity.

Design and Synthesis of Chiral Scaffolds for Drug Discovery

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, frequently found in a wide array of pharmaceuticals. mdpi.comresearchgate.net Its non-planar, saturated structure allows for the exploration of three-dimensional chemical space, which is critical for achieving high-affinity and selective interactions with biological targets like enzymes and receptors. mdpi.com The incorporation of a specific stereoisomer, such as the (R)-enantiomer of 3-chloropyrrolidine, is a key strategy in modern drug design to optimize potency and reduce off-target effects.

This compound is an exemplary starting material for generating diverse chiral scaffolds. The chlorine atom at the C-3 position acts as a leaving group, enabling chemists to perform nucleophilic substitution reactions (typically SN2) to attach a wide range of substituents. This reaction proceeds with an inversion of stereochemistry, yielding a stereochemically pure (S)-3-substituted pyrrolidine. This control over the stereochemical outcome is fundamental to building complex chiral molecules.

A notable example of a chiral scaffold built upon the pyrrolidine framework is seen in the development of potent and selective inhibitors for neuronal nitric oxide synthase (nNOS), an enzyme implicated in various neurological disorders. Researchers have developed an efficient synthetic route to chiral pyrrolidine-based inhibitors where the pyrrolidine core is central to the molecule's ability to bind within the active site of the enzyme. nih.gov While this specific synthesis did not start from (R)-3-chloropyrrolidine, it illustrates the principle of using a chiral pyrrolidine scaffold to create highly specific molecular architectures for therapeutic intervention. The defined stereochemistry of the pyrrolidine ring and its substituents is essential for optimizing interactions within the hydrophobic pocket of the nNOS enzyme. nih.gov

The versatility of the pyrrolidine scaffold, accessed from chiral precursors like this compound, allows for the creation of extensive libraries of compounds for drug discovery programs. By varying the nucleophile used to displace the chloride, chemists can systematically modify the substituent at the 3-position to probe structure-activity relationships (SAR) and optimize drug-like properties.

Scaffold ComponentRole in Drug DesignSynthetic Precursor Example
(R)-Pyrrolidine Ring Provides a rigid, 3D conformational constraint.This compound
C-3 Stereocenter Crucial for enantioselective recognition by biological targets, enhancing potency and selectivity.This compound
C-3 Chlorine Atom Acts as a versatile reactive site (leaving group) for introducing diverse functional groups via nucleophilic substitution.This compound

Enabling Access to Stereochemically Defined Pharmaceutical Intermediates

A primary application of this compound is in the synthesis of stereochemically defined pharmaceutical intermediates. These intermediates are crucial components that are later incorporated into the final active pharmaceutical ingredient (API). The optical purity of these building blocks is paramount, as the biological activity of the final drug often resides in only one enantiomer. nih.gov

The synthesis of intermediates for novel antibiotics provides a compelling case study. For instance, the compound (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile is a key intermediate in the preparation of the fluoroquinolone antibiotic PF-00951966. nih.gov This antibiotic is designed to combat community-acquired respiratory tract infections, including those caused by multidrug-resistant organisms. nih.gov

The structure of this intermediate features an (R)-pyrrolidin-3-yl moiety, for which this compound is an ideal precursor. The synthesis involves a crucial SN2 substitution reaction where an incoming nucleophile displaces the chlorine atom. This process allows for the efficient and stereocontrolled introduction of new functional groups at the C-3 position. In the synthesis of the fluoroquinolone intermediate, a related substrate undergoes substitution with methylamine, establishing the required diamine structure with a defined stereochemistry. nih.gov The use of a chiral precursor like (R)-3-chloropyrrolidine ensures that the desired chirality of the pyrrolidine ring is carried through to the final complex intermediate.

The importance of 3-substituted pyrrolidines as key intermediates is further underscored by patent literature describing the synthesis of compounds like 3-aminopyrrolidine dihydrochloride and its optical isomers, which are cited as critical for producing a wide range of chiral drugs, including carbapenem and quinolone antibiotics. google.com

Pharmaceutical IntermediateTarget Drug ClassRole of (R)-3-Chloropyrrolidine Moiety
(S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile nih.govFluoroquinolone Antibiotics (e.g., PF-00951966)Provides the chiral (R)-pyrrolidin-3-yl core, essential for the antibiotic's activity.
(R)-3-Aminopyrrolidine derivatives google.comQuinolone and Carbapenem AntibioticsServes as a key chiral building block for constructing the final active pharmaceutical ingredient.

Advanced Analytical and Spectroscopic Characterization in Research

Spectroscopic Methods for Stereochemical Analysis

Spectroscopic techniques offer a powerful, non-destructive means to probe the three-dimensional structure of molecules. For chiral compounds like (R)-3-Chloropyrrolidine hydrochloride, specific spectroscopic methods are employed to analyze its stereochemistry.

Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy and Derivatization for Enantiomeric Purity

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structural elucidation. bohrium.com To determine the enantiomeric purity of chiral molecules, chiral discriminating agents are often utilized. These agents, which include chiral solvating agents (CSAs) and chiral derivatizing agents (CDAs), interact with the enantiomers to form diastereomeric complexes or new diastereomeric compounds, respectively. bohrium.com These newly formed species exhibit distinct NMR spectra, allowing for the quantification of each enantiomer.

For N-heterocycles like pyrrolidine (B122466) derivatives, specialized chiral probes can be synthesized for analysis. For instance, a palladium-based chiral probe has been developed for the enantioanalysis of N-heterocycles using ¹⁹F NMR spectroscopy. nih.gov This method relies on the formation of diastereomeric complexes that give rise to separate signals in the ¹⁹F NMR spectrum, enabling the determination of enantiomeric excess. nih.gov

Key Approaches in Chiral NMR:

Chiral Solvating Agents (CSAs): These agents form transient diastereomeric complexes with the analyte, leading to chemical shift differences between the enantiomers. This method is advantageous as it is non-destructive and does not require covalent modification of the analyte. bohrium.com

Chiral Derivatizing Agents (CDAs): The chiral analyte is reacted with a CDA to form stable diastereomers. This often results in larger and more easily resolvable spectral differences compared to CSAs. mdpi.com

Table 1: Comparison of Chiral NMR Discriminating Agents
Agent TypeMechanismAdvantagesDisadvantages
Chiral Solvating Agents (CSAs)Formation of transient diastereomeric solvatesNon-destructive, sample can be recoveredSmaller chemical shift differences, may require lower temperatures
Chiral Derivatizing Agents (CDAs)Formation of covalent diastereomersLarger chemical shift differences, more robustRequires chemical reaction, potential for kinetic resolution

Advanced Vibrational Spectroscopy (Raman, Infrared) for Structural Elucidation

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule. youtube.com These techniques are complementary and can offer detailed structural information. ksu.edu.saresearchgate.net

Infrared (IR) Spectroscopy: This technique measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. For a vibration to be IR active, it must result in a change in the molecule's dipole moment. ksu.edu.sa

Raman Spectroscopy: This method is based on the inelastic scattering of monochromatic light. When light interacts with a molecule, it can be scattered at a different frequency, with the frequency shift corresponding to the vibrational modes of the molecule. A change in the polarizability of the molecule is required for a Raman-active vibration. ksu.edu.sa

Table 2: Key Vibrational Modes for Structural Analysis
Functional GroupTypical Wavenumber Range (cm⁻¹)Vibrational Mode
N-H (amine salt)2800 - 3200Stretching
C-H (alkane)2850 - 3000Stretching
N-H1500 - 1650Bending
C-N1000 - 1350Stretching
C-Cl600 - 800Stretching

Chiroptical Methods (Optical Rotatory Dispersion, Circular Dichroism) for Absolute Configuration Determination

Chiroptical methods are powerful techniques for studying the stereochemical properties of chiral molecules based on their interaction with polarized light. numberanalytics.com The two primary chiroptical techniques are Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD). nih.gov These methods are particularly valuable for determining the absolute configuration of a chiral center. numberanalytics.com

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. nih.govyoutube.com

Circular Dichroism (CD): CD measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.govyoutube.com

The data obtained from ORD and CD experiments, known as the Cotton effect, can be correlated with the spatial arrangement of atoms in the molecule, thereby allowing for the assignment of the absolute configuration (R or S). youtube.com For this compound, these techniques would provide definitive proof of its absolute stereochemistry.

Chromatographic Techniques for Chiral Purity Assessmentnih.gov

Chromatography is a fundamental separation technique widely used for the analysis of chiral compounds. nih.gov Chiral chromatography, in particular, is designed to separate enantiomers, allowing for the accurate determination of enantiomeric purity. sigmaaldrich.com

Chiral High-Performance Liquid Chromatography (HPLC) Method Developmentnih.gov

Chiral High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for separating enantiomers. nih.gov The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. wvu.edu

The development of a chiral HPLC method involves selecting an appropriate CSP and mobile phase. sigmaaldrich.com Common CSPs are based on polysaccharides (e.g., cellulose (B213188) and amylose (B160209) derivatives), proteins, macrocyclic glycopeptides, and cyclodextrins. sigmaaldrich.comsigmaaldrich.com The choice of mobile phase, which can be normal-phase, reversed-phase, or polar organic, is crucial for optimizing the separation. sigmaaldrich.com For a compound like this compound, a method would be developed to achieve baseline separation from its (S)-enantiomer, allowing for accurate quantification of chiral purity.

Table 3: Common Chiral Stationary Phases for HPLC
CSP TypeChiral SelectorTypical Analytes
Polysaccharide-basedCellulose or amylose derivativesBroad range of chiral compounds
Protein-basede.g., AGP, BSAWeak acids, weak bases, non-protolytes
Cyclodextrin-basedα-, β-, or γ-cyclodextrinCompounds that can form inclusion complexes
Macrocyclic glycopeptide-basede.g., Vancomycin, TeicoplaninAmines, amino acids, carboxylic acids

Gas Chromatography (GC) with Chiral Stationary Phases

Gas Chromatography (GC) is another powerful technique for the separation of volatile chiral compounds. gcms.cz Similar to chiral HPLC, chiral GC utilizes a column with a chiral stationary phase to separate enantiomers. hplc.sk Cyclodextrin derivatives are commonly used as chiral selectors in GC stationary phases. hplc.sk

For the analysis of this compound by GC, derivatization may be necessary to increase its volatility and improve chromatographic performance. sigmaaldrich.com The amino group can be derivatized, for example, by acylation. sigmaaldrich.com The development of a chiral GC method would involve optimizing parameters such as the temperature program, carrier gas flow rate, and the choice of the chiral column to achieve optimal separation of the enantiomers.

Supercritical Fluid Chromatography (SFC) for Enantioseparation

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the separation of enantiomers, offering significant advantages over traditional high-performance liquid chromatography (HPLC), including faster analysis times, reduced organic solvent consumption, and higher efficiency. nih.govnih.govselvita.com The use of supercritical carbon dioxide as the primary mobile phase, often with a small percentage of an organic modifier, allows for high flow rates and rapid equilibration. selvita.com

In the context of separating chiral pyrrolidine derivatives, research has demonstrated the effectiveness of polysaccharide-based chiral stationary phases (CSPs). For instance, studies on related pyrrolidone structures have compared different chlorinated chiral stationary phases to achieve optimal enantioseparation. nih.gov The selection of the CSP, co-solvent, flow rate, and backpressure are critical parameters that must be optimized to achieve baseline resolution of the enantiomers. nih.govresearchgate.net

Detailed research findings show that columns like Lux Cellulose-2, which is coated with cellulose tris(3-chloro-4-methylphenylcarbamate), can provide superior resolution for halogenated pyrrolidine-type compounds compared to other similar phases. nih.gov The choice of alcohol modifier, such as methanol (B129727) or ethanol, also significantly influences retention and resolution. nih.govjasco-global.com

Table 1: Representative SFC Conditions for Chiral Separation of Pyrrolidine Derivatives
ParameterConditionReference
InstrumentationSupercritical Fluid Chromatograph with UV or MS detector nih.govjasco-global.com
Chiral Stationary Phase (CSP)Lux Cellulose-2 (cellulose tris(3-chloro-4-methylphenylcarbamate) on silica (B1680970) gel) nih.gov
Mobile PhaseSupercritical CO₂ with Methanol as co-solvent nih.gov
Co-solvent Percentage7.5% - 15% nih.gov
Flow Rate2.0 mL/min nih.gov
Backpressure150 bar nih.gov
Temperature40 °C nih.gov

X-ray Crystallography for Absolute Stereochemistry and Structural Confirmation

X-ray crystallography stands as the definitive method for the unambiguous determination of the absolute stereochemistry of a chiral molecule. researchgate.netsoton.ac.uk This technique provides a three-dimensional map of electron density within a single crystal, allowing for the precise determination of bond lengths, bond angles, and the spatial arrangement of atoms, thereby confirming the (R) or (S) configuration of a chiral center. nih.govnih.gov

The process involves growing a high-quality single crystal of the compound, which is then irradiated with X-rays. The resulting diffraction pattern is analyzed to solve the crystal structure. For chiral molecules, the anomalous dispersion effect (the Bijvoet method) is used to determine the absolute configuration without reference to any other chiral substance. researchgate.net

While a specific crystal structure for this compound is not detailed in the provided search results, the data obtained from such an analysis would be comprehensive. The table below illustrates the typical crystallographic data generated in the structural determination of a chiral hydrochloride salt, based on a representative analysis of a complex organic molecule. nih.gov

Table 2: Example of X-ray Crystallography Data for Structural Confirmation
ParameterValueReference
Chemical FormulaC₂₆H₃₀ClN₃O₉ (Illustrative Example) nih.gov
Crystal SystemMonoclinic nih.gov
Space GroupP2₁ nih.gov
Unit Cell Dimensions (a, b, c)a = 15.7212(3) Å, b = 5.65480(10) Å, c = 31.4047(5) Å nih.gov
Unit Cell Angles (α, β, γ)α = 90°, β = 93.1580(10)°, γ = 90° nih.gov
Volume (V)2787.65(9) ų nih.gov
Temperature150 K nih.gov
Method of Configuration DeterminationAnomalous Dispersion (Bijvoet Method) researchgate.net

Mass Spectrometry for Structural Confirmation and Impurity Profiling

Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight and structure of this compound and for the detection, identification, and quantification of impurities. ijprajournal.comnih.gov When coupled with chromatographic techniques like HPLC (LC-MS) or SFC (SFC-MS), it provides exceptional sensitivity and selectivity for impurity profiling. nih.govchimia.chtubitak.gov.tr

For structural confirmation, the mass spectrum of the parent compound will show a molecular ion peak corresponding to its molecular weight. The isotopic pattern of this peak is particularly informative for halogenated compounds; the presence of chlorine is confirmed by the characteristic M+2 peak with an intensity approximately one-third that of the molecular ion peak (due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes). researchgate.net Tandem mass spectrometry (MS/MS) is used to fragment the molecular ion, and the resulting fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure, further confirming its identity. nih.gov

Impurity profiling is crucial for ensuring the quality and safety of pharmaceutical ingredients. ijprajournal.com LC-MS/MS methods are developed to separate the main compound from any potential impurities, which may include starting materials, by-products from the synthesis, or degradation products. chimia.chiosrjournals.org By analyzing the mass-to-charge ratio (m/z) and fragmentation patterns of these trace-level components, their structures can often be elucidated or tentatively assigned. nih.govtubitak.gov.tr

Table 3: Application of Mass Spectrometry in the Analysis of this compound
Analytical GoalMass Spectrometry TechniqueKey Information ObtainedReference
Structural ConfirmationHigh-Resolution Mass Spectrometry (HRMS)Accurate mass measurement for elemental composition confirmation. uzh.ch
Structural ConfirmationTandem MS (MS/MS)Characteristic fragmentation pattern for structural fingerprinting. nih.gov
Impurity Detection & IdentificationLC-MS/MSSeparation and structural elucidation of process-related impurities and degradants. chimia.chtubitak.gov.tr
Isotopic Pattern AnalysisMSConfirmation of the presence of chlorine via the characteristic ³⁵Cl/³⁷Cl isotopic ratio. researchgate.net

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Reaction Energetics and Transition States

Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating the electronic structure and reactivity of molecules. For reactions involving (R)-3-Chloropyrrolidine and its derivatives, DFT calculations are employed to map out potential energy surfaces, identify transition states, and calculate reaction energetics, thereby elucidating reaction mechanisms and predicting outcomes.

DFT methods have been successfully used to analyze the intricate details of reactions catalyzed by pyrrolidine-containing structures. For instance, in studies of gold(I) complexes incorporating a chiral pyrrolidine (B122466) moiety, DFT calculations (specifically using the BP86-D3 functional) have been instrumental in rationalizing the mode of action of these catalysts. nih.gov By modeling the interactions between the catalyst and substrates, researchers can analyze the chiral binding pocket and understand how non-covalent interactions direct specific enantioselective folding. nih.gov

In the context of pyrrolidine-catalyzed reactions, such as aldol (B89426) reactions, DFT calculations at levels like B3LYP/6-31G(d,p) can predict trends in stereoselectivity. researchgate.net These calculations reveal that the conformation of the pyrrolidine ring—specifically its puckering—plays a crucial role in stabilizing transition states and determining the stereochemical outcome. researchgate.net For a molecule like (R)-3-Chloropyrrolidine, DFT would be used to calculate the energy barriers for different reaction pathways, such as nucleophilic substitution or its participation in organocatalysis. The calculations would identify the lowest energy transition state, indicating the most probable reaction mechanism and predicting the stereochemistry of the product. acs.org

Table 1: Illustrative DFT Data for Transition State Analysis in a Pyrrolidine-Mediated Reaction

Transition State ModelComputational MethodRelative Energy (kcal/mol)Key Interacting Residues
TS-A (Re-face attack)B3LYP/6-31G(d)0.0Stabilization via H-bond with catalyst
TS-B (Si-face attack)B3LYP/6-31G(d)+2.5Steric clash with chloro-substituent
TS-C (Alternative Conformer)M06-2X/def2-TZVP+1.8Less favorable ring pucker

This table provides hypothetical data to illustrate how DFT calculations are used to compare the relative energies of different transition states, which is key to predicting reaction outcomes.

Molecular Dynamics Simulations of Pyrrolidine Derivatives

Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. For pyrrolidine derivatives, MD simulations provide critical insights into their conformational dynamics, stability, and interactions with other molecules, such as proteins or substrates in a solvent environment. nih.govmdpi.com

MD simulations have been employed to analyze the flexibility of proteins when bound to pyrrolidine-based inhibitors. nih.gov Such studies can reveal how the binding pocket of an enzyme adapts to accommodate the ligand, leading to a hypothesis about the binding mode that can guide the design of more potent inhibitors. nih.gov Similarly, MD simulations of a system containing (R)-3-Chloropyrrolidine could be used to explore its conformational landscape. The chlorine atom at the C3 position influences the puckering of the five-membered ring, and MD simulations can map the energy landscape of these different conformations and the transition rates between them.

In drug design, MD simulations are used to assess the stability of a ligand-protein complex. nih.gov For a potential drug candidate based on the pyrrolidine scaffold, simulations running for nanoseconds can demonstrate whether the compound remains stably bound to its target's active site. nih.govarabjchem.org Key metrics from these simulations, such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), provide quantitative measures of stability and flexibility. mdpi.com

Table 2: Example MD Simulation Stability Metrics for a Pyrrolidine Ligand-Protein Complex

Simulation Time (ns)ComplexAverage RMSD (Å)Key Residue RMSF (Å)Binding Free Energy (MM/GBSA, kcal/mol)
100Protein-Ligand1.8 ± 0.3Lys15: 1.2, Tyr124: 0.9-45.6
100Apo-Protein2.5 ± 0.5Lys15: 1.8, Tyr124: 1.5N/A

This interactive table shows representative data from an MD simulation study, comparing the stability of a protein with and without a bound pyrrolidine ligand. Lower RMSD values indicate greater stability.

Quantitative Structure-Activity Relationships (QSAR) in Catalyst Design

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate variations in the chemical structure of compounds with their biological activity or chemical reactivity. In the context of catalyst design, QSAR is used to build predictive models that can guide the synthesis of new, more effective catalysts based on the pyrrolidine scaffold. bohrium.com

For a series of pyrrolidine-based organocatalysts, a QSAR model is developed by first calculating a set of molecular descriptors for each catalyst. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), or topological (e.g., connectivity indices). The catalytic performance (e.g., enantiomeric excess) is then modeled as a function of these descriptors using statistical methods like multiple linear regression or machine learning algorithms.

Studies on pyrrolidine derivatives have successfully generated robust QSAR models. For example, in the development of inhibitors for myeloid cell leukemia-1 (Mcl-1), 3D-QSAR models like CoMFA and CoMSIA have been used to identify the key structural requirements for inhibitory activity. nih.gov These models produce contour maps that visualize regions where steric bulk or specific electronic properties are favorable or unfavorable for activity, providing a clear roadmap for designing new compounds. nih.gov A similar approach could be applied to a series of catalysts derived from (R)-3-Chloropyrrolidine, where the substituent at the nitrogen and other positions are varied to build a predictive QSAR model for optimizing catalytic efficiency and selectivity. nih.gov

Table 3: Statistical Parameters of an Exemplary QSAR Model for Pyrrolidine Catalysts

ModelQ² (Cross-validation)R² (Correlation coefficient)R²_pred (External validation)Key Descriptors
CoMFA0.6890.9990.986Steric Fields, Electrostatic Fields
CoMSIA0.6140.9230.815Hydrophobic, H-bond Donor/Acceptor
HQSAR0.6030.6620.743Atomic Contributions, Connectivity

This table presents typical statistical validation metrics for different QSAR models. High values for Q², R², and R²_pred indicate a stable and predictive model. nih.gov

Prediction of Stereoselectivity in Synthetic Transformations

Computational chemistry is an essential tool for predicting and rationalizing the stereoselectivity of chemical reactions. For transformations involving chiral pyrrolidine derivatives like (R)-3-Chloropyrrolidine, theoretical models can effectively predict the stereochemical outcome, saving significant experimental effort. acs.org

The prediction of stereoselectivity often involves calculating the energies of the various diastereomeric transition states that lead to different stereoisomers. The stereochemical outcome is determined by the energy difference between these competing transition states; a larger energy gap leads to higher selectivity. This approach has been used to understand the stereospecific synthesis of substituted acyl pyrrolidines via tandem aza-Cope–Mannich reactions. acs.org Computational modeling can explore variables such as the choice of Lewis acid catalyst or the presence of bulky substituents to determine their effect on the activation barriers and, consequently, on the product ratios. acs.org

Table 4: Computational Prediction of Enantiomeric Excess (ee) for a Pyrrolidine-Catalyzed Reaction

Catalyst DerivativeΔE‡ (TS_R - TS_S) (kcal/mol)Predicted ee (%)Experimental ee (%)
Catalyst A (unsubstituted)-1.59088
Catalyst B (3-Chloro)-2.19795
Catalyst C (3-Fluoro)-1.99593

This table illustrates how the calculated energy difference (ΔE‡) between competing transition states can be used to predict the enantiomeric excess (ee) of a reaction, which often shows strong correlation with experimental results.

Green Chemistry Principles in the Synthesis of R 3 Chloropyrrolidine Hydrochloride

Atom Economy and Reaction Efficiency Optimization

Atom economy is a foundational concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. primescholars.comjocpr.com The goal is to design synthetic routes where the majority of atoms from the starting materials are found in the product, minimizing the generation of byproducts and waste. scholarscentral.com

In the context of chiral compounds like (R)-3-Chloropyrrolidine hydrochloride, traditional synthetic methods often involve the kinetic resolution of a racemic mixture. While effective for isolating the desired enantiomer, this approach has an inherently poor atom economy, as the maximum theoretical yield for the target enantiomer is only 50%. The other 50%, the undesired enantiomer, is typically discarded as waste.

Synthetic StrategyDescriptionTheoretical Max. YieldTheoretical Atom EconomyKey Challenge
Classical Kinetic Resolution One enantiomer of a racemate reacts faster, leaving the other behind.50%Low (<50%)50% of material is waste.
Dynamic Kinetic Resolution (DKR) Kinetic resolution is combined with in-situ racemization of the slow-reacting enantiomer.100%HighRequires compatible enzyme and racemization catalyst.
Asymmetric Synthesis A prochiral substrate is converted directly to a single enantiomer.100%HighRequires development of highly selective catalysts.

This table provides a comparative overview of different strategies for synthesizing chiral compounds and their impact on reaction efficiency and atom economy.

Use of Sustainable Solvents and Reaction Media

Solvents account for a significant portion of the mass and energy consumption in pharmaceutical manufacturing and are a major source of volatile organic compound (VOC) emissions. Green chemistry promotes the use of sustainable solvents or, ideally, solvent-free conditions. mdpi.com Traditional syntheses of pyrrolidine (B122466) derivatives often employ hazardous solvents like dichloromethane (B109758) (DCM), toluene, or dimethylformamide (DMF). Sustainable alternatives include water, bio-based alcohols (e.g., ethanol), and innovative media like ionic liquids or deep eutectic solvents (DESs). researchgate.netnih.gov

Recent research has demonstrated the successful synthesis of complex pyrrolidine-fused spirooxindoles using an environmentally friendly ethanol-water (EtOH/H2O) mixture under catalyst-free conditions. rsc.org This approach not only avoids toxic solvents but also simplifies product isolation. The use of biosourced solvents, such as certain pyrrolidones derived directly from levulinic acid, further aligns with green principles by utilizing renewable feedstocks. rsc.org The selection of a solvent is a critical optimization parameter that can drastically alter the efficiency and selectivity of a process. rsc.org

Solvent ClassExample(s)Key Hazards / ConcernsGreen Alternative(s)Key Benefits
Chlorinated Dichloromethane (DCM), ChloroformCarcinogenicity, environmental persistence2-Methyltetrahydrofuran (2-MeTHF)Derived from renewable resources, lower toxicity.
Aromatic Hydrocarbons Toluene, BenzeneToxicity, flammabilityAnisole, p-CymeneLower toxicity, higher boiling points.
Polar Aprotic DMF, NMP, DMAcReproductive toxicity, high boiling pointsWater, Ethanol, Cyrene®, NBPReduced toxicity, biodegradability, renewable sources.

This table compares common traditional solvents with greener, more sustainable alternatives, highlighting their respective hazards and benefits.

Catalytic Approaches for Waste Minimization

Catalytic reactions are preferred over stoichiometric ones because catalysts can facilitate transformations in small amounts and can often be recycled and reused, drastically reducing waste. The synthesis of this compound and its precursors can benefit from various catalytic strategies that enhance efficiency and selectivity.

Biocatalysis: Enzymes are highly specific, biodegradable catalysts that operate under mild conditions (ambient temperature and pressure, neutral pH), offering significant environmental benefits. For generating the chirality of 3-substituted pyrrolidines, enzymes are particularly valuable.

Lipases are commonly used for the kinetic resolution of racemic alcohols or amines. rsc.org

ω-Transaminases can be employed to resolve racemic amines by converting one enantiomer into a ketone, or for the asymmetric synthesis of a chiral amine from a prochiral ketone. rsc.orgnih.gov

Imine Reductases (IREDs) and Reductive Aminases (RedAms) catalyze the formation of chiral amines from imines or via the reductive amination of ketones, often with very high enantioselectivity. nih.govnih.gov

Organocatalysis: The use of small, metal-free organic molecules (e.g., proline and its derivatives) as catalysts avoids the use of potentially toxic and expensive heavy metals. mdpi.com These catalysts are often effective in promoting asymmetric reactions to build the chiral pyrrolidine core.

Metal Catalysis: While striving to avoid heavy metals is a green objective, many highly efficient catalysts are metal-based. Greener approaches focus on using earth-abundant metals (e.g., iron, cobalt) or minimizing the use of precious metals (e.g., palladium, rhodium) through high-turnover catalysts that can be effectively recovered and recycled. nih.govorganic-chemistry.org Phase-transfer catalysis is another technique that can improve reaction efficiency and reduce the need for harsh solvents. researchgate.netnih.gov

Process Intensification and Continuous Flow Synthesis for Enhanced Sustainability

Process intensification involves developing novel equipment and techniques that lead to dramatically smaller, safer, and more energy-efficient processes. google.com Continuous flow synthesis is a prime example of process intensification, where reagents are pumped through a network of tubes or microreactors. google.com This technology offers substantial advantages over traditional batch processing for the synthesis of this compound.

Key benefits of continuous flow synthesis include:

Enhanced Safety: The small reactor volumes minimize the amount of hazardous material present at any given time, which is particularly important when dealing with exothermic reactions or unstable intermediates. vapourtec.com

Superior Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for precise temperature control and efficient mixing, often leading to higher yields and selectivities.

Scalability: Scaling up a flow process is typically achieved by running the system for a longer duration or by "numbering-up" (running multiple reactors in parallel), which is often simpler and more predictable than scaling up a batch reactor.

Telescoped Reactions: Multi-step syntheses can be "telescoped" into a single, continuous sequence, eliminating the need for work-up and purification of intermediates. This significantly reduces solvent use, waste generation, and processing time. nih.govnih.gov

For chiral amine synthesis, flow chemistry enables innovative processes like continuous crystallization-induced diastereomeric transformation, which combines resolution and racemization in one integrated system to convert a racemate entirely into the desired product. whiterose.ac.uk

Design of Experiments (DoE) and Reaction Optimization for Green Processes

Design of Experiments (DoE) is a powerful statistical methodology for systematically and efficiently optimizing chemical reactions. researchgate.net It stands in contrast to the traditional "one variable at a time" (OVAT) approach, where parameters are adjusted individually. DoE allows for the simultaneous investigation of multiple variables (e.g., temperature, concentration, catalyst loading, solvent ratio), revealing not only the impact of each factor but also the critical interactions between them. nih.govnih.gov

By using DoE, chemists can:

Increase Experimental Efficiency: Gain maximum information from a minimum number of experiments, saving time, materials, and energy. nih.gov

Identify Optimal Conditions: Quickly map a "response surface" to find the reaction conditions that maximize desired outcomes (e.g., yield, enantiomeric excess) while minimizing undesired ones (e.g., byproduct formation).

Improve Process Robustness: Understand how small variations in parameters affect the reaction outcome, leading to more reliable and reproducible manufacturing processes.

ExperimentTemperature (°C)Reagent (Equivalents)Time (h)Catalyst Loading (mol%)Yield (%)Purity (%)
1501.1417596
2701.1428897
3501.5428298
4701.5419195
5501.1827897
6701.1818596
7501.5818498
8701.5829599
.....................

This table represents a hypothetical Design of Experiments (DoE) study for optimizing a synthetic step. By varying multiple factors simultaneously, such an approach can efficiently identify the conditions that lead to the best response in terms of yield and purity.

Emerging Research Directions and Future Perspectives

Development of Novel Stereoselective Catalysts for Chlorination

The synthesis of enantiomerically pure halogenated compounds is a significant challenge in organic chemistry. While methods for the stereoselective synthesis of pyrrolidines are established, the direct, catalytic, and enantioselective chlorination of the pyrrolidine (B122466) ring at the 3-position remains an area of active research. Current research directions are focused on the design and application of novel catalysts that can achieve high levels of stereocontrol in chlorination reactions.

One promising avenue is the development of bifunctional organocatalysts. For instance, (S)-pyrrolidine-thiourea based catalysts have demonstrated success in the enantioselective α-chlorination of aldehydes. organic-chemistry.orgnih.gov These catalysts utilize a combination of a secondary amine, which forms an enamine intermediate with the carbonyl compound, and a thiourea (B124793) moiety that directs the electrophilic chlorinating agent (such as N-chlorosuccinimide, NCS) through hydrogen bonding, thereby controlling the stereochemical outcome. While this has been applied to aldehydes, the underlying principle of dual activation could be adapted for the direct chlorination of pyrrolidine derivatives.

Another emerging strategy involves the use of transition metal catalysts. Iron(III)-BPsalan complexes have been shown to catalyze the asymmetric chlorination of cyclic β-keto esters and N-Boc oxindoles with high yields and enantioselectivities. researchgate.net The development of similar chiral metal complexes tailored for the chlorination of N-protected pyrrolidines could provide a powerful tool for accessing (R)-3-Chloropyrrolidine and its analogs. The key is to design a ligand scaffold that can effectively differentiate between the two enantiotopic C-H bonds at the 3-position of the pyrrolidine ring.

Furthermore, the concept of using a removable activating group to facilitate stereoselective chlorination is gaining traction. Research has shown the use of a nitro group to activate an alkene for a diastereo- and enantioselective (3 + 2) cycloaddition to form chlorinated pyrrolidines. acs.orgnih.govacs.org This approach allows for the construction of the chlorinated stereocenter with high control, and the activating group can be subsequently removed. Adapting such strategies for the direct functionalization of a pre-existing pyrrolidine ring is a potential future direction.

Table 1: Comparison of Emerging Catalytic Strategies for Stereoselective Chlorination

Catalytic ApproachCatalyst TypeSubstrate Class (Examples)Key AdvantagesResearch Gaps for Pyrrolidine Chlorination
Organocatalysis (S)-Pyrrolidine-thioureaAldehydesMetal-free, operational simplicityAdaptation to non-carbonyl activated C-H bonds
Transition Metal Catalysis Iron(III)-BPsalan complexesβ-Keto esters, N-Boc oxindolesHigh efficiency and enantioselectivityCatalyst design for direct pyrrolidine C-H chlorination
Activating Group Strategy Organocatalyst with removable groupChloronitroalkenesHigh stereocontrol during ring formationApplication to post-synthetic modification of pyrrolidine

Integration with Flow Chemistry and Automated Synthesis Platforms

The pharmaceutical and fine chemical industries are increasingly adopting continuous flow chemistry and automated synthesis platforms to improve efficiency, safety, and scalability. acs.org The synthesis of (R)-3-Chloropyrrolidine hydrochloride and its derivatives is well-suited for these modern technologies.

Flow chemistry offers several advantages over traditional batch synthesis. rsc.org The high surface-area-to-volume ratio in microreactors allows for precise control over reaction parameters such as temperature and mixing, leading to improved yields and selectivities. acs.org For the synthesis of chiral pyrrolidines, continuous flow protocols have been developed that enable rapid and scalable production with high diastereocontrol. rsc.org These methodologies can be adapted for the synthesis of this compound, potentially reducing reaction times from hours to minutes. acs.org

Automated synthesis platforms, when coupled with flow chemistry, can accelerate the discovery and optimization of new synthetic routes and the generation of compound libraries for screening. nih.gov These platforms can systematically vary reaction conditions, reagents, and catalysts to identify optimal parameters with minimal human intervention. nih.gov The miniaturization of reactions on these platforms also significantly reduces waste and the consumption of valuable starting materials. nih.gov The integration of online analytical techniques, such as HPLC and mass spectrometry, allows for real-time monitoring and optimization of reactions.

The development of a fully automated, continuous flow synthesis of this compound would represent a significant advancement, enabling on-demand production and facilitating its use in large-scale applications.

Table 2: Advantages of Flow Chemistry and Automation in the Synthesis of Chiral Pyrrolidines

FeatureBenefit in SynthesisRelevance to this compound
Precise Control of Reaction Parameters Improved yield and stereoselectivityEnhanced control over the chlorination step to favor the (R)-enantiomer.
Rapid Reaction Times Increased throughput and efficiencyPotential for on-demand synthesis and rapid process optimization.
Enhanced Safety Handling of hazardous reagents in small volumesSafer handling of chlorinating agents and reactive intermediates.
Scalability Seamless transition from laboratory to production scaleFacilitates the industrial production of the compound.
Automation and High-Throughput Screening Rapid optimization of reaction conditions and library synthesisAccelerated discovery of new synthetic routes and derivatives.

Exploration of New Reactivity Modes for the Pyrrolidine Framework

The pyrrolidine ring is a versatile scaffold, and the presence of a chlorine atom at the 3-position in this compound opens up avenues for exploring novel reactivity modes. The chlorine atom serves as a valuable functional handle for a variety of transformations.

Beyond simple nucleophilic substitution reactions, the development of catalyst-tuned regio- and enantioselective C(sp³)–C(sp³) coupling reactions of pyrrolidine derivatives is an active area of research. organic-chemistry.org For example, cobalt and nickel catalysts have been used for the hydroalkylation of 3-pyrrolines to selectively form C2- or C3-alkylated pyrrolidines. organic-chemistry.org Applying similar catalytic systems to (R)-3-Chloropyrrolidine could enable the stereoselective introduction of a wide range of substituents at the 3-position via cross-coupling reactions, preserving the stereochemical integrity of the chiral center.

Furthermore, the development of stereoselective C(sp³)–H amination and arylation reactions is expanding the toolkit for modifying the pyrrolidine core. acs.org While these reactions are often performed on the parent pyrrolidine, the presence of the chloro substituent in (R)-3-Chloropyrrolidine can influence the regioselectivity and reactivity of the remaining C-H bonds, leading to new and predictable functionalization patterns.

Photoinduced reactions also offer new possibilities for the functionalization of the pyrrolidine framework. For instance, a photoinduced chloroamination cyclization cascade has been used to synthesize 2-(1-chlorovinyl)pyrrolidines. nih.gov Exploring the photochemistry of (R)-3-Chloropyrrolidine could lead to novel transformations and the synthesis of unique molecular architectures.

Applications in Diverse Areas of Chemical Research (e.g., materials science, new synthetic reagents)

The unique structural and stereochemical features of this compound make it an attractive building block for applications beyond its traditional use in medicinal chemistry.

In materials science , chiral molecules are of great interest for the development of functional materials with unique optical and electronic properties. For example, a fluorinated analog of chloropyrrolidine has been used to create perovskite ferroelectrics with enhanced Curie temperatures. This suggests that this compound could be a valuable precursor for the synthesis of novel chiral ligands for metal-organic frameworks (MOFs) or as a component in chiral polymers and liquid crystals. The stereochemistry of the pyrrolidine ring can induce chirality in the bulk material, leading to properties such as nonlinear optical activity or chiroptical sensing capabilities.

As a new synthetic reagent , this compound can serve as a chiral building block for the synthesis of more complex molecules. Its bifunctional nature, with a secondary amine and a reactive C-Cl bond, allows for sequential or orthogonal functionalization. It can be used in the synthesis of novel chiral ligands for asymmetric catalysis, where the pyrrolidine scaffold is known to be effective. The development of new protecting group strategies for the nitrogen atom would further enhance its versatility as a synthetic intermediate.

The exploration of this compound in these diverse areas of chemical research is expected to uncover new applications and further solidify the importance of this chiral building block in modern chemistry.

Q & A

Q. How can (R)-3-Chloropyrrolidine hydrochloride be synthesized with high enantiomeric purity?

Methodological Answer: The synthesis of enantiomerically pure this compound typically involves chiral resolution or asymmetric synthesis. Key steps include:

  • Chiral Pool Strategy : Starting from (R)-pyrrolidin-3-ol hydrochloride (a commercially available chiral precursor), chlorination can be achieved using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions .
  • Asymmetric Catalysis : Employing transition-metal catalysts (e.g., palladium or nickel complexes) to induce stereoselectivity during cyclization or chlorination steps. Reaction conditions (temperature, solvent polarity) must be optimized to minimize racemization .
  • Purification : Chiral HPLC or recrystallization with resolving agents (e.g., tartaric acid derivatives) ensures enantiomeric purity >99% .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Identifies the chlorinated position (δ ~3.5–4.0 ppm for CH₂Cl) and confirms the pyrrolidine ring structure.
    • 2D NMR (COSY, HSQC) : Resolves stereochemistry by correlating proton-proton and carbon-proton couplings .
  • Mass Spectrometry (HRMS) : Validates molecular weight (156.05 g/mol) and isotopic patterns for Cl .
  • Chiral HPLC : Uses columns like Chiralpak IA/IB with hexane:isopropanol mobile phases to quantify enantiomeric excess .

Q. What safety protocols are essential for handling this compound in the lab?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Gloves (nitrile), goggles, and lab coats to prevent skin/eye contact.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of HCl vapors .
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis .
  • Spill Management : Neutralize with sodium bicarbonate and absorb with vermiculite .

Advanced Research Questions

Q. How can reaction mechanisms involving substitution at the chlorinated position be experimentally analyzed?

Methodological Answer:

  • Kinetic Studies : Monitor reaction rates under varying conditions (solvent polarity, nucleophile concentration) using UV-Vis or NMR. For example, substitution with NaN₃ in DMF follows an SN2 mechanism, evidenced by inverted stereochemistry .
  • Isotopic Labeling : Introduce ³⁶Cl to track chloride displacement pathways via radiometric analysis .
  • Computational Modeling : DFT calculations (e.g., Gaussian 16) simulate transition states to confirm SN1/SN2 dominance .

Q. What experimental designs are used to study the pharmacological activity of this compound?

Methodological Answer:

  • In Vitro Assays :
    • Receptor Binding : Radioligand displacement assays (e.g., using ³H-labeled antagonists) quantify affinity for targets like σ-1 receptors .
    • Enzyme Inhibition : Measure IC₅₀ values against acetylcholinesterase or monoamine oxidases via spectrophotometric methods .
  • In Vivo Models : Administer to rodents (dose range: 1–10 mg/kg) to assess antidepressant or antiarrhythmic effects. Behavioral tests (e.g., forced swim test) and ECG monitoring are critical .

Q. How can computational modeling predict the bioactivity of (R)-3-Chloropyrrolidine derivatives?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to simulate binding poses with protein targets (e.g., PDB: 6CM4 for σ-1 receptors). Focus on hydrophobic interactions between the chloromethyl group and receptor pockets .
  • QSAR Models : Train regression models (e.g., Random Forest) on datasets of pyrrolidine derivatives to correlate substituents (e.g., Cl, F) with logP and IC₅₀ values .

Q. How can researchers troubleshoot side-product formation during synthesis?

Methodological Answer:

  • By-Product Identification : Common side products include dechlorinated pyrrolidine (via reduction) or N-oxide derivatives (via oxidation). LC-MS and GC-MS isolate and identify impurities .
  • Optimization Strategies :
    • Reduce reaction temperature to <0°C to suppress elimination pathways.
    • Use anhydrous solvents (e.g., THF over DCM) to prevent hydrolysis .

Q. How does this compound compare structurally and functionally to analogous compounds?

Methodological Answer:

Compound Key Structural Feature Unique Property Reference
(R)-3-Fluoropyrrolidine HClFluorine at C3Higher metabolic stability
(R)-3-Hydroxypyrrolidine HClHydroxyl at C3Lower lipophilicity (logP = -0.2)
3-Chloromethyl-pyrrolidineChloromethyl groupEnhanced electrophilicity for SN2 reactions

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.